1-Bromo-3-chloro-2-methylpropane
Overview
Description
Synthesis Analysis
The synthesis of halogenated compounds similar to 1-Bromo-3-chloro-2-methylpropane can be achieved through various methods. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the potential for catalytic methods in the synthesis of complex halogenated molecules .
Molecular Structure Analysis
The molecular structure of halogenated alkanes can be complex due to the presence of different halogens, which can lead to various conformations. For example, the molecular structures and conformational compositions of 1-bromo-3-chloropropane have been studied, revealing a mixture of conformers with different relative energies . This suggests that 1-Bromo-3-chloro-2-methylpropane may also exhibit conformational isomerism.
Chemical Reactions Analysis
Halogenated compounds like 1-Bromo-3-chloro-2-methylpropane can participate in a variety of chemical reactions. The diene products from the synthesis mentioned earlier can participate in Diels-Alder and cross-coupling reactions, indicating the reactivity of such compounds in synthetic applications . Additionally, homolytic isomerization and heterolytic reactions have been observed in related compounds, suggesting that 1-Bromo-3-chloro-2-methylpropane may also undergo similar reactions under appropriate conditions .
Physical and Chemical Properties Analysis
The physical properties of halogenated alkanes can vary widely. For example, 2-Bromo-1,1,1-trichloro-2-methylpropane forms a plastic crystal with a specific density and exhibits a phase transition at low temperatures, indicating that halogenated alkanes can have unique physical characteristics . The vibrational spectra and rotational isomerism of halogenated propanes have also been studied, providing insights into the force constants and enthalpy differences among rotational isomers . These studies suggest that 1-Bromo-3-chloro-2-methylpropane would have its own distinct set of physical and chemical properties.
Scientific Research Applications
Rotational Isomerism and Conformational Analysis
Rotational Isomerism and Conformational Stability : Studies on compounds similar to 1-Bromo-3-chloro-2-methylpropane, such as 1-bromopropane, 1-chloro-2-methylpropane, and 1-bromo-2-methylpropane, have focused on understanding their rotational isomerism and conformational stability. Infrared spectroscopy has been used to explore their liquid phase behavior, revealing preferences for certain conformers with gauche positions of methyl groups and halogen atoms (Müller, Fruwert, & Geiseler, 1981).
Vibrational Spectroscopy Studies : Further research involving compounds like 1-bromo-2-methylpropane, which is structurally similar to 1-Bromo-3-chloro-2-methylpropane, employed Raman and infrared spectroscopy to analyze their gaseous and solid states. These studies provide insights into their vibrational properties and conformational behavior in different states (Durig, Sullivan, & Godbey, 1986).
Solvent Effects and Reactivity
Quantitative Structure-Property Relationships (QSPR) : A study on tertiary alkyl halides, including 2-chloro-2-methylpropane and 2-bromo-2-methylpropane, investigated solvent effects on reactivity. This research utilized QSPR to understand solute-solvent interactions in various classes of solvents, revealing the impact of changes in the halogen and carbonated skeleton on solvent reactivity (Moreira et al., 2019).
Kinetics of SN1 Reactions : Kinetic studies of SN1 hydrolysis reactions of 2-chloro-2-methylpropane and 2-bromo-2-methylpropane near critical solution points have been conducted. These studies are crucial for understanding the reactivity of similar compounds, such as 1-Bromo-3-chloro-2-methylpropane, in different solvent environments (Kim & Baird, 2003).
Structural Analysis and Electron Diffraction
- Molecular Structures and Conformational Compositions : The molecular structures of similar compounds, such as 2-bromo-1-chloro-2-methylpropane, have been examined using gas phase electron diffraction. These studies provide valuable insights into the structural characteristics and conformational compositions of related halogenated alkanes (Shen, 1984).
Safety And Hazards
1-Bromo-3-chloro-2-methylpropane is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-3-chloro-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDOQFPDSUOLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871175 | |
Record name | 1-Bromo-3-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-methylpropane | |
CAS RN |
6974-77-2 | |
Record name | 1-Bromo-3-chloro-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6974-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-chloro-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6974-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-3-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-chloro-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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